molecular formula C12H19NO2S B7250597 N-(2-benzylsulfonylethyl)propan-2-amine

N-(2-benzylsulfonylethyl)propan-2-amine

Cat. No.: B7250597
M. Wt: 241.35 g/mol
InChI Key: GRFABOAYPYVXJT-UHFFFAOYSA-N
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Description

N-(2-Benzylsulfonylethyl)propan-2-amine is a sulfonamide-containing secondary amine characterized by a propan-2-amine backbone linked to a benzylsulfonylethyl group. This structure combines the steric bulk of the isopropylamine moiety with the electron-withdrawing sulfonyl group, which may influence its physicochemical properties and reactivity. For instance, sulfonamides are often explored for enzyme inhibition or receptor modulation due to their bioisosteric resemblance to carboxylic acids .

Properties

IUPAC Name

N-(2-benzylsulfonylethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-11(2)13-8-9-16(14,15)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFABOAYPYVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with N-(2-benzylsulfonylethyl)propan-2-amine:

Compound Name Key Substituents Molecular Weight (g/mol) Key References
N-(4-Methylbenzyl)propan-2-amine 4-Methylbenzyl group ~177.28
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]propan-2-amine Chromene-linked benzyl group ~285.38
4-MMA-NBOMe (N-[(2-Methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine) Methoxyphenyl and tolyl groups ~354.45
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) Bromo-dimethoxyaryl and methoxybenzyl groups ~394.27

Key Structural Differences :

  • Sulfonamide vs.
  • Chirality : Compounds like (S)-N-(1-([1,1'-Biphenyl]-4-yl)-2-phenylethyl)-2-(4-methoxyphenyl)propan-2-amine (3ea) exhibit stereochemical complexity, whereas this compound lacks chiral centers unless substituted asymmetrically .
Pharmacological and Physicochemical Properties
  • Receptor Interactions : Benzylamine derivatives like 4-MMA-NBOMe bind serotonin receptors (5-HT2A) due to their arylalkylamine backbone, but the sulfonamide group in the target compound may shift affinity toward enzymes like carbonic anhydrase .
Thermodynamic and Spectroscopic Data
  • NMR Profiles : Propan-2-amine derivatives typically show characteristic peaks at δ 1.0–1.5 ppm (isopropyl CH3) and δ 2.5–3.5 ppm (N–CH2 or N–CH). Sulfonamide protons may appear downfield (δ 7.0–8.0 ppm) due to electron withdrawal .
  • Melting Points : Sulfonamides generally exhibit higher melting points (e.g., 150–200°C) than benzylamines (e.g., N-(4-methylbenzyl)propan-2-amine, likely liquid at room temperature) .

Limitations and Contradictions in Evidence

  • Pharmacological Data Gap: No direct activity data exist for this compound; inferences rely on structural analogues .

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